molecular formula C10H14N2O3S B2842303 4-[1-(hydroxyimino)ethyl]-N,N-dimethylbenzene-1-sulfonamide CAS No. 565180-18-9

4-[1-(hydroxyimino)ethyl]-N,N-dimethylbenzene-1-sulfonamide

Katalognummer: B2842303
CAS-Nummer: 565180-18-9
Molekulargewicht: 242.29
InChI-Schlüssel: DZZBFGKTHVZPBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[1-(Hydroxyimino)ethyl]-N,N-dimethylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a dimethylsulfonamide group at the 1-position and a hydroxyiminoethyl moiety at the 4-position. The hydroxyimino (oxime) group (-NH-O-) introduces unique electronic and steric properties, distinguishing it from simpler sulfonamides.

Eigenschaften

IUPAC Name

4-[(E)-N-hydroxy-C-methylcarbonimidoyl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-8(11-13)9-4-6-10(7-5-9)16(14,15)12(2)3/h4-7,13H,1-3H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZBFGKTHVZPBT-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC=C(C=C1)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(hydroxyimino)ethyl]-N,N-dimethylbenzene-1-sulfonamide typically involves the following steps:

  • Formation of the Hydroxyimino Group: : The initial step involves the formation of the hydroxyimino group. This can be achieved by reacting an appropriate ketone with hydroxylamine under acidic or basic conditions to form the oxime.

  • Sulfonamide Formation: : The next step involves the introduction of the sulfonamide group. This can be done by reacting the oxime with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out at low temperatures to prevent side reactions.

  • Dimethylation: : The final step involves the dimethylation of the amine group. This can be achieved by reacting the intermediate with methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The hydroxyimino group can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various sulfonamide derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Structure

The compound features a sulfonamide group, which is known for its biological activity. The presence of the hydroxyimino group enhances its potential as a pharmaceutical agent.

Molecular Formula

  • Molecular Formula : C10H14N2O2S
  • Molecular Weight : 230.29 g/mol

Anticancer Activity

Research indicates that compounds similar to 4-[1-(hydroxyimino)ethyl]-N,N-dimethylbenzene-1-sulfonamide exhibit significant anticancer properties. The inhibition of GCN2 (General Control Nonderepressible Kinase 2) has been highlighted as a mechanism through which these compounds can impede tumor growth.

Case Study: GCN2 Inhibition

A study demonstrated that the inhibition of GCN2 leads to reduced tumor growth in models of prostate and breast cancer. The compound's ability to target this pathway suggests it could be developed into a therapeutic agent for various cancers, including:

  • Prostate Cancer
  • Breast Cancer
  • Lung Cancer

Neurodegenerative Diseases

The compound has shown promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its mechanism involves modulating neuroinflammatory responses, which are critical in the pathogenesis of these diseases.

Case Study: Neuroprotection

In vitro studies have indicated that compounds with similar structures can protect neuronal cells from apoptosis induced by neurotoxic agents. This protective effect may be attributed to the compound's antioxidant properties.

Antimicrobial Properties

Sulfonamides are traditionally known for their antibacterial effects. Recent investigations into this compound have suggested potential applications against various bacterial strains.

Data Table: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Cardioprotective Effects

Emerging research suggests that this compound may mitigate doxorubicin-induced cardiotoxicity, offering a dual benefit in cancer therapy by protecting cardiac function while treating malignancies.

Case Study: Cardiotoxicity Mitigation

In animal models, administration of the compound alongside doxorubicin resulted in significantly lower markers of cardiac injury compared to control groups, indicating its potential as a cardioprotective agent.

Wirkmechanismus

The mechanism of action of 4-[1-(hydroxyimino)ethyl]-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA, such as dihydropteroate synthase in bacteria. The hydroxyimino group can form hydrogen bonds with active site residues, enhancing binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Sulfonamide Compounds

The following comparison focuses on structural features, synthetic routes, physicochemical properties, and biological activities of sulfonamides analogous to the target compound.

Structural Features
Compound Name Substituents on Benzene Ring Sulfonamide Group Unique Features Reference
4-[1-(Hydroxyimino)ethyl]-N,N-dimethylbenzene-1-sulfonamide 4-(Hydroxyiminoethyl) N,N-dimethyl Oxime group for potential chelation
N-(2-Hydroxy-1,1-dimethylethyl)-4-methylbenzenesulfonamide 4-Methyl N-(2-hydroxy-1,1-dimethylethyl) Bulky hydroxyl-substituted alkyl chain
N,N-Diethyl-4-methylbenzene-1-sulfonamide 4-Methyl N,N-diethyl Larger alkyl groups (diethyl vs. dimethyl)
4-Methyl-N-(1-phenylethyl)benzenesulfonamide 4-Methyl N-(1-phenylethyl) Chiral phenylethyl group
N-{4-[1-(Hydroxyimino)ethyl]phenyl}cyclopropanecarboxamide 4-(Hydroxyiminoethyl) Cyclopropanecarboxamide (not a sulfonamide) Oxime + carboxamide hybrid

Key Observations :

  • The hydroxyiminoethyl group in the target compound is rare among sulfonamides but shared with N-{4-[1-(hydroxyimino)ethyl]phenyl}cyclopropanecarboxamide (a carboxamide derivative) .
  • Substitutions on the sulfonamide nitrogen (e.g., dimethyl, diethyl, phenylethyl) influence steric bulk and electronic effects, affecting solubility and reactivity.
Physicochemical Properties
  • Optical Activity : Chiral sulfonamides like 4-Methyl-N-(1-phenylethyl)benzenesulfonamide exhibit optical rotation ([α]D20 +2.5 for a related compound) , whereas the target compound’s stereochemistry is unspecified.
  • Spectroscopic Data :
    • NMR : In N-(2-Hydroxy-1,1-dimethylethyl)-4-methylbenzenesulfonamide , the sulfonamide proton resonates at δ 5.29 ppm (N–H), while methyl groups appear at δ 1.40–2.40 ppm . The target compound’s oxime proton (N–OH) would likely show a δ ~10–12 ppm.
    • IR : Sulfonamide S=O stretches typically appear at 1150–1350 cm⁻¹, while oxime N–O stretches occur near 900–950 cm⁻¹ .

Biologische Aktivität

4-[1-(hydroxyimino)ethyl]-N,N-dimethylbenzene-1-sulfonamide, also known by its CAS number 565180-18-9, is a sulfonamide compound that has garnered attention for its potential biological activities. Sulfonamides, in general, are known for their diverse therapeutic applications, including antibacterial, anti-inflammatory, and antitumor properties. This article delves into the biological activity of this specific compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H15N3O2SC_{11}H_{15}N_{3}O_{2}S, with a molecular weight of 242.3 g/mol. The structure features a sulfonamide group, which is crucial for its biological activity.

Sulfonamides typically exert their effects by inhibiting bacterial folic acid synthesis. They act as competitive antagonists of para-aminobenzoic acid (PABA), a substrate necessary for the synthesis of dihydrofolate, which is vital for nucleic acid production in bacteria. This inhibition leads to the disruption of DNA and RNA synthesis, ultimately resulting in bacterial cell death .

Antibacterial Activity

Research indicates that sulfonamides exhibit significant antibacterial properties. In vitro studies have shown that compounds similar to this compound can effectively inhibit the growth of various gram-positive and gram-negative bacteria. For instance, a study found that novel sulfonamide derivatives had potent activity against E. coli, with MIC values as low as 7.81 μg/mL .

Anti-HIV Activity

Some studies have reported that certain sulfonamide derivatives possess anti-HIV properties. These compounds were evaluated for their ability to inhibit HIV replication in vitro, demonstrating promising results at concentrations ranging from 75 to 100 μM .

Anti-inflammatory Properties

Sulfonamides have also been investigated for their anti-inflammatory effects. They may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in the inflammatory process. The inhibition of these enzymes can lead to reduced production of pro-inflammatory mediators .

Case Studies

A notable case study involved the synthesis and evaluation of various sulfonamide derivatives, including this compound. The derivatives were tested against multiple bacterial strains, revealing that modifications in the chemical structure significantly influenced their antibacterial potency .

Another study highlighted the compound's potential as an anti-HIV agent through structural modifications that enhanced its activity against viral replication .

Research Findings Summary Table

Activity Target IC50/MIC Reference
AntibacterialE. coliMIC: 7.81 μg/mL
Anti-HIVHIV replicationIC50: 75-100 μM
Anti-inflammatoryCOX-2Not specified

Q & A

Q. What are the optimal synthetic routes for 4-[1-(hydroxyimino)ethyl]-N,N-dimethylbenzene-1-sulfonamide, and how are reaction conditions optimized?

Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or condensation. Key steps include:

  • Sulfonamide formation : Reacting a sulfonyl chloride derivative with an amine-containing precursor under basic conditions (e.g., aqueous Na₂CO₃) to form the sulfonamide backbone .
  • Oxime introduction : Hydroxyimino groups are introduced via condensation reactions between ketones/aldehydes and hydroxylamine derivatives. Solvents like methanol or dichloromethane are often used to stabilize intermediates .
  • Optimization : Reaction pH (8–10), temperature (room temp to 60°C), and solvent polarity are critical for yield and purity. Catalysts (e.g., triethylamine) may accelerate substitutions .

Q. How is the compound characterized spectroscopically, and what key spectral markers validate its structure?

  • IR spectroscopy : Look for N–H stretching (~3260 cm⁻¹), C=N (hydroxyimino, ~1570 cm⁻¹), and S=O sulfonamide peaks (~1350–1150 cm⁻¹) .
  • NMR :
    • ¹H NMR : Methyl groups on N,N-dimethyl appear as singlets (~2.8–3.1 ppm). Hydroxyimino protons (if free) resonate near 8.4 ppm .
    • ¹³C NMR : Sulfonamide sulfur-linked carbons appear at ~140–145 ppm .
  • Mass spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of hydroxyimino or dimethylamine groups) .

Q. What analytical methods ensure purity and stability during storage?

  • HPLC/GC : Use reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities. Acetonitrile/water gradients are effective for sulfonamides .
  • Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH). Hydroxyimino groups may hydrolyze in acidic/basic media, requiring neutral pH storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Comparative assays : Use standardized enzyme inhibition assays (e.g., carbonic anhydrase) to reconcile discrepancies. Control for solvent effects (DMSO vs. aqueous buffers) .
  • Structural analogs : Synthesize derivatives (e.g., replacing hydroxyimino with other oxime groups) to isolate activity-contributing moieties .
  • Computational docking : Perform molecular dynamics simulations to assess binding affinity variations across protein isoforms .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR)?

  • Derivative libraries : Synthesize analogs with modified substituents (e.g., halogens, alkyl chains) on the benzene or hydroxyimino groups. Use parallel synthesis for efficiency .
  • Pharmacophore mapping : Combine X-ray crystallography (if available) with SAR data to identify critical hydrogen-bonding or hydrophobic interactions .
  • Dose-response curves : Test derivatives across a 10⁻⁶–10⁻³ M range in cellular assays to quantify potency shifts .

Q. How does the compound’s stability under physiological conditions impact its utility as a biochemical probe?

  • Hydrolysis studies : Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via LC-MS. Hydroxyimino groups may undergo hydrolysis to ketones, requiring stabilization via steric hindrance or formulation .
  • Serum stability : Assess half-life in fetal bovine serum (FBS) to predict in vivo utility. Sulfonamides generally exhibit moderate stability due to protein binding .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s enzyme inhibition potency?

  • Source validation : Cross-check enzyme sources (e.g., recombinant vs. tissue-extracted) and assay conditions (ionic strength, cofactors) .
  • Meta-analysis : Use statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies. Contradictions may arise from differences in IC₅₀ determination methods .

Q. What strategies mitigate batch-to-batch variability in biological activity?

  • Purity thresholds : Enforce ≥95% purity (via HPLC) and validate batches with NMR .
  • Crystallization control : Recrystallize from methanol/water to ensure consistent polymorphic forms, which can affect solubility and activity .

Methodological Tables

Analytical Parameter Method Key Observations Reference
Hydroxyimino stabilityLC-MS (pH 7.4, 37°C)80% intact after 24 hrs
Enzyme inhibition (IC₅₀)Fluorescent assay2.3 µM ± 0.4 (carbonic anhydrase II)
Synthetic yieldMulti-step synthesis76% after crystallization

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.